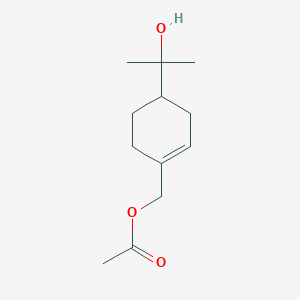
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate is an organic compound with the molecular formula C12H20O3. It is also known by its systematic name, 7-acetoxy-p-menth-1-en-8-ol. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxypropyl group and a methyl acetate group. It is commonly used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate can be achieved through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as acetic acid or montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane, and the yield of the product can be optimized by adjusting the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The starting materials, such as β-pinenoxide, are readily available and can be sourced from natural products like limonene or pinocarveol .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxo-2-propyl)cyclohexene-1-methyl acetate, while reduction of the acetate group can produce 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol .
Scientific Research Applications
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-2-propyl)cyclohexene-1-methanol: This compound is structurally similar but lacks the acetate group.
Perillyl acetate: Another similar compound, which is also used in the fragrance industry and has similar chemical properties.
Uniqueness
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and pleasant aroma make it particularly valuable in the fragrance industry, while its potential therapeutic applications are of significant interest in medical research .
Properties
CAS No. |
97259-73-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[4-(2-hydroxypropyl)cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C12H20O3/c1-9(13)7-11-3-5-12(6-4-11)8-15-10(2)14/h5,9,11,13H,3-4,6-8H2,1-2H3 |
InChI Key |
JMAPFTCRWRSIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(=CC1)COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


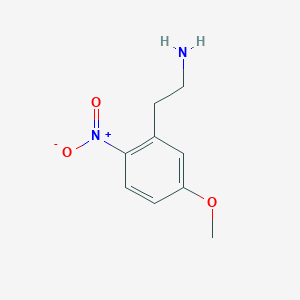
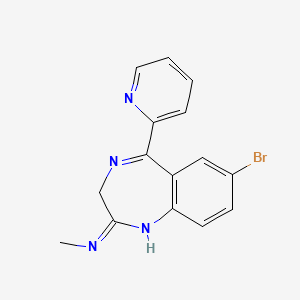
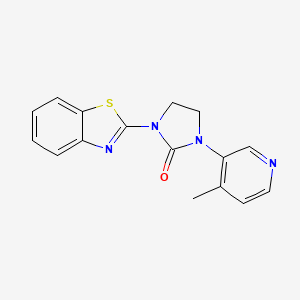
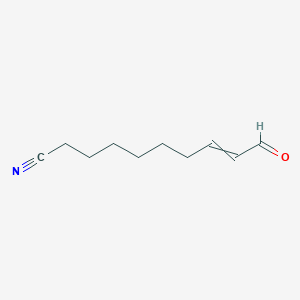
![(4S)-6-Chloro-4-hydroxy-2-(2-methoxyethyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione](/img/structure/B8458116.png)
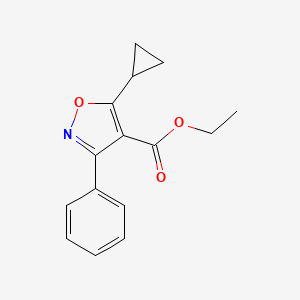
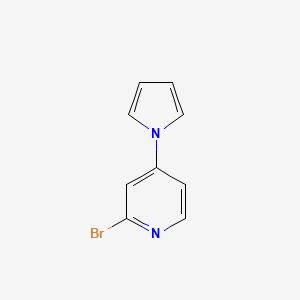
![N-[2-Nitro-4-(propylsulfanyl)phenyl]acetamide](/img/structure/B8458130.png)
silane](/img/structure/B8458136.png)
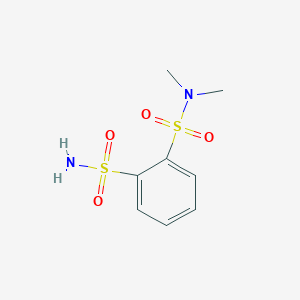
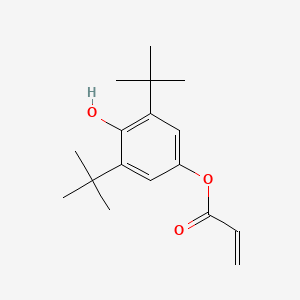
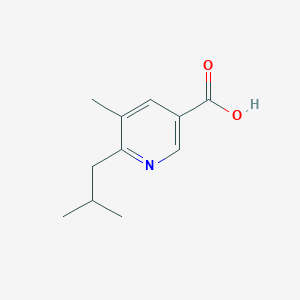
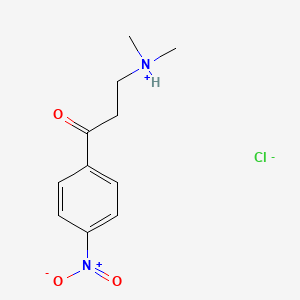
![5-Benzyloxyimidazo[1,2-a]pyridine](/img/structure/B8458162.png)
